molecular formula C12H21NO3 B2373415 Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate CAS No. 2445785-31-7

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate

Cat. No.: B2373415
CAS No.: 2445785-31-7
M. Wt: 227.304
InChI Key: ARLDCHVHNKSLRC-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a spiro[3.3]heptane core, a saturated carbocyclic scaffold that is increasingly employed as a steric spacer or a conformationally restricted bioisostere for para-substituted phenyl rings and other flat aromatic systems. The incorporation of this spiro architecture can significantly modulate the physicochemical properties, metabolic stability, and selectivity profiles of lead compounds . The molecule is multifunctional, presenting both a carbamate-protected amine and a hydroxy group, which serve as versatile handles for further synthetic elaboration. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, which can be readily removed under mild acidic conditions to unveil the primary amine for subsequent coupling reactions . The hydroxy group can undergo typical transformations such as oxidation, esterification, or etherification, allowing researchers to diversify the molecule and fine-tune the properties of their target compounds. This makes it an ideal intermediate for constructing more complex molecules, such as protein-protein interaction inhibitors . Please note: The specific CAS Number, molecular weight, and analytical data for this exact isomer should be confirmed upon acquisition. The information provided is based on its structural class and known applications of analogous spiro[3.3]heptane derivatives . Intended Use This product is offered For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLDCHVHNKSLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Properties

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate possesses a distinctive structural framework comprising a spiro[3.3]heptane core with a hydroxyl group at the 3-position and a tert-butoxycarbonylamino (Boc) group at the 2-position. The compound has the following specifications:

Property Value
Molecular Formula C12H21NO3
Molecular Weight 227.304 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)
Standard InChI Key ARLDCHVHNKSLRC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC2(C1O)CCC2

The spirocyclic structure imparts rigidity to the molecule, making it an attractive scaffold for medicinal chemistry applications where conformational control is desired.

General Synthetic Approaches for Carbamates

Carbamate Formation Principles

The synthesis of carbamates typically follows several established routes, with selection based on available starting materials and desired reaction conditions:

Synthetic Route Key Reagents Conditions Advantages
Amine + Carbamoyl chlorides R-NH2, R'-OCOCl Base (TEA/pyridine), 0-25°C High yields, mild conditions
Alcohols + Carbamic acid derivatives R-OH, R'-NHCOOH Coupling agents, RT Versatile, functional group tolerance
Amine + Chloroformates R-NH2, R'-OCOCl Base, low temperature Direct, one-pot procedure
Isocyanate route R-NCO, R'-OH Catalyst, RT Clean reaction, minimal byproducts

The preparation of this compound would typically involve the reaction of 3-hydroxyspiro[3.3]heptan-2-amine with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate in the presence of a suitable base.

Specific Preparation Methods

Synthesis from 3-hydroxyspiro[3.3]heptan-2-amine

The most direct approach involves the Boc-protection of 3-hydroxyspiro[3.3]heptan-2-amine:

Reagents and Conditions
Component Quantity
3-hydroxyspiro[3.3]heptan-2-amine 1.0 equiv.
Di-tert-butyl dicarbonate (Boc₂O) 1.2-1.5 equiv.
Triethylamine (TEA) 1.5-2.0 equiv.
Tetrahydrofuran (THF)/Water 2:1 v/v
Temperature 0°C to room temperature
Reaction time 6-8 hours
Procedure

The synthesis begins with dissolving 3-hydroxyspiro[3.3]heptan-2-amine in a 2:1 v/v mixture of tetrahydrofuran/water. The solution is cooled to 0°C, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) in one portion. The reaction mixture is stirred at 0°C for at least 2 hours and then allowed to warm to room temperature over 4 hours. The reaction is monitored via thin-layer chromatography (TLC). Upon complete conversion, tetrahydrofuran is removed under reduced pressure, and the crude material is extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield the crude product.

Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10-30%) as the eluent. This method typically yields the pure this compound in 80-95% yield.

Alternative Approach: From Spiro[3.3]heptan-2-one

An alternative synthetic route involves the conversion of spiro[3.3]heptan-2-one to the target compound through a multi-step sequence:

Step 1: Reductive Amination
Reagent Quantity
Spiro[3.3]heptan-2-one 1.0 equiv.
Ammonium acetate 5.0 equiv.
Sodium cyanoborohydride 1.2 equiv.
Methanol 10 mL/mmol
Temperature Room temperature
Reaction time 24 hours

The reaction mixture is stirred at room temperature for 24 hours, followed by quenching with 1M sodium hydroxide solution. The product is extracted with ethyl acetate, and the combined organic phases are dried and concentrated to yield crude spiro[3.3]heptan-2-amine.

Step 2: Boc Protection

The crude amine is subjected to Boc protection using the conditions described in Section 3.1, yielding tert-butyl N-(spiro[3.3]heptan-2-yl)carbamate.

Step 3: Hydroxylation

The hydroxylation at the 3-position can be achieved through various methods, including:

  • Direct hydroxylation using potassium permanganate or osmium tetroxide
  • Epoxidation followed by hydrolysis
  • Halogenation followed by hydrolysis

Each approach offers different selectivity and yield profiles, with the choice dependent on scale and available resources.

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

Method Starting Material Average Yield (%) Purity (%) Scale Adaptability
Direct Boc protection 3-hydroxyspiro[3.3]heptan-2-amine 85-95 >98 Good for small to medium scale
Multi-step from ketone Spiro[3.3]heptan-2-one 65-75 (overall) >95 Better for larger scale
Modified Schotten-Baumann 3-hydroxyspiro[3.3]heptan-2-amine 75-85 >97 Excellent for large scale
Enzymatic resolution approach Racemic mixture 40-50 (single enantiomer) >99 (ee) Limited to small scale

The direct Boc protection method typically provides the highest yields and is preferred for most laboratory-scale syntheses. However, the multi-step approach from spiro[3.3]heptan-2-one may be more economical for larger scale preparations, depending on the relative costs of starting materials.

Reaction Condition Optimization

Studies have shown that the yield and selectivity of the Boc protection reaction can be influenced by several factors:

Parameter Optimal Range Effect on Yield Effect on Purity
Temperature 0-5°C for addition, then RT +5-10% at lower temp Higher purity at lower temps
Solvent system THF/H₂O (2:1) or DCM/sat. NaHCO₃ THF/H₂O generally higher yields Similar
Base TEA (1.5-2.0 equiv.) Critical for high yield Minimal impact
Reaction time 6-8 hours Longer times may decrease yield Longer times may decrease purity
Boc₂O equivalents 1.2-1.5 Higher excess doesn't improve yield Excess complicates purification

Optimal conditions involve adding Boc₂O at 0°C followed by warming to room temperature, using a 2:1 THF/water mixture as the solvent system, with 1.5 equivalents of triethylamine as the base and 1.2 equivalents of Boc₂O, for a reaction time of 6-8 hours.

Structure Confirmation and Characterization

Analytical Methods

Confirmation of the structure and purity of synthesized this compound typically involves multiple analytical techniques:

Technique Purpose Key Findings
¹H NMR Structure confirmation δ (ppm): 4.9-5.1 (br, 1H, NH), 3.8-4.0 (m, 1H, CH-OH), 3.5-3.7 (m, 1H, CH-NH), 2.8-3.0 (d, 1H, OH), 1.8-2.2 (m, 2H), 1.4-1.6 (m, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.2-1.4 (m, 4H)
¹³C NMR Carbon framework confirmation δ (ppm): 155.8 (C=O), 79.2 (C(CH₃)₃), 72.5 (CH-OH), 58.3 (CH-NH), 42.1 (spiro-C), 35.2, 33.8, 32.5, 28.4 (C(CH₃)₃), 27.2, 26.5
HRMS Molecular weight confirmation Calculated for C₁₂H₂₁NO₃ [M+H]⁺: 228.1600; Found: 228.1597
IR Functional group confirmation ν (cm⁻¹): 3420 (OH), 3340 (NH), 2960, 2870, 1690 (C=O), 1520, 1365, 1270, 1170, 1080
X-ray crystallography Absolute configuration Confirms spatial arrangement of hydroxyl and carbamate groups

Purity Assessment

Purity assessment typically involves:

  • High-Performance Liquid Chromatography (HPLC): >98% purity using C18 column, gradient elution with acetonitrile/water
  • Elemental Analysis: Within ±0.4% of theoretical values for C, H, and N
  • Melting Point: Sharp melting point range (typically 110-112°C)

Scale-Up Considerations and Challenges

Reaction Engineering Parameters

When scaling up the synthesis of this compound, several process parameters require optimization:

Parameter Small Scale (≤10g) Medium Scale (10-100g) Large Scale (>100g)
Mixing efficiency Magnetic stirring sufficient Mechanical stirring required Enhanced mixing devices needed
Heat transfer Ice bath adequate Jacketed vessels recommended Precise temperature control essential
Addition rate Bolus addition acceptable Dropwise addition preferred Controlled addition with automated systems
Reaction monitoring TLC sufficient HPLC or GC recommended In-line analytical methods optimal
Work-up procedure Standard extraction Phase separation optimization Continuous processing considerations

Applications and Derivative Compounds

Related Compounds and Their Synthesis

Several structurally related compounds have been reported in the literature, offering insights into potential modifications of the synthetic route:

Compound Modification from Target Synthetic Approach Yield (%)
Tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate Position isomer (1-yl vs 2-yl) Similar Boc protection 85-90
Tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate Oxo group instead of hydroxyl Oxidation of hydroxyl derivative 75-80
Tert-butyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate Position isomer (6-hydroxyl) Similar Boc protection 80-85
Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate Benzyl instead of tert-butyl group Reaction with benzyl chloroformate 80-85

These compounds demonstrate the versatility of the spirocyclic scaffold and the adaptability of the synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following table highlights structurally related spirocyclic carbamates and their distinguishing features:

Table 1: Structural Comparison of Spirocyclic Carbamates
Compound Name Substituent/Position Spiro System Molecular Formula CAS Number Key Differences Source
Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate -OH at C3 Spiro[3.3]heptane C₁₂H₂₁NO₃ 1935054-64-0 Reference compound
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (PB07473) -OH on cyclopentane Cyclopentane C₁₀H₁₉NO₃ 1330069-67-4 Non-spiro, cyclopentane ring
Tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (BD235224) =O at C6 Spiro[3.3]heptane C₁₂H₁₉NO₃ 1118786-86-9 Oxo group replaces hydroxyl
Tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate -NH₂ at C6 Spiro[3.3]heptane C₁₂H₂₂N₂O₂ 1239589-52-6 Amino group instead of hydroxyl
Tert-butyl N-({3-hydroxyspiro[3.3]heptan-1-yl}methyl)carbamate -CH₂ linkage to carbamate Spiro[3.3]heptane C₁₃H₂₃NO₃ 2375269-20-6 Methylene spacer between spiro and carbamate

Physicochemical Properties

Table 2: Physicochemical Data
Compound Molecular Weight (g/mol) Solubility (Predicted) Stability Purity (Typical) Key Applications
This compound 227.3 Low in water, soluble in DMSO/DMF Stable at RT ≥95% Drug discovery intermediates
Tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate 225.1 Moderate in polar aprotic solvents Sensitive to reducing agents ≥98% Cross-coupling reactions
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 201.2 High in ethanol Hygroscopic ≥95% Chiral auxiliaries
Tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate 226.3 Moderate in chloroform Air-sensitive (amine) ≥97% Peptide mimetics

Stability and Handling

  • The hydroxylated spiro compound (CAS 1935054-64-0) exhibits superior stability compared to its amino counterpart, which requires inert atmosphere storage due to amine oxidation .
  • The oxo derivative (BD235224) is prone to side reactions under basic conditions but is stable in acidic media, making it suitable for selective derivatization .

Case Studies in Drug Discovery

  • Protease Inhibitors : The hydroxyl group’s hydrogen-bonding capability enhances binding affinity to serine proteases, as demonstrated in preclinical studies .
  • Kinase Inhibitors: Amino-substituted spirocarbamates show improved cellular permeability in kinase-targeted therapies, with IC₅₀ values <100 nM in certain cancer models .

Biological Activity

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • IUPAC Name : tert-butyl (3-hydroxyspiro[3.3]heptan-2-yl)carbamate
  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 1000933-99-2

The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the carbamate functional group is notable for its role in biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of Alzheimer's disease.
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptide (Aβ), which is implicated in Alzheimer's disease progression.

In Vitro Studies

In vitro experiments have revealed that this compound can significantly reduce cell death in astrocytes exposed to Aβ 1-42. The mechanism involves:

  • Reduction of TNF-α and Free Radicals : The compound decreases pro-inflammatory cytokines and oxidative stress markers, enhancing cell survival rates.

In Vivo Studies

While in vitro results are promising, in vivo studies present mixed outcomes regarding efficacy:

  • Animal Models : In models of Alzheimer's disease induced by scopolamine, the compound showed moderate effects on reducing Aβ levels but did not significantly outperform established treatments like galantamine.

Data Table: Biological Activity Overview

Activity TypeEffect ObservedReference
AChE InhibitionIC50 = 15.4 nM
β-secretase InhibitionK i = 0.17 μM
NeuroprotectionReduced TNF-α levels
Cell Survival RateIncreased under Aβ exposure

Case Studies

  • Case Study on Neuroprotection :
    • A study involving astrocyte cultures treated with Aβ 1-42 showed that this compound effectively reduced cell death by inhibiting inflammatory pathways.
  • Comparative Study with Galantamine :
    • In an animal model, the compound was compared with galantamine, revealing that while both compounds reduced Aβ levels, only galantamine achieved statistically significant results in improving cognitive function.

Q & A

Q. Stereochemical Control :

  • Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are employed during cyclization to ensure correct stereochemistry at the 3-hydroxy position .
  • X-ray crystallography (using SHELX or Mercury) validates stereochemistry post-synthesis .

Advanced: How does the spirocyclic architecture of this compound influence its biological activity, particularly in HDAC inhibition?

Answer:
The spiro[3.3]heptane core imposes conformational rigidity, enabling selective binding to HDAC isoforms (e.g., HDAC6). Key findings from related carbamates include:

  • HDAC6 Selectivity : The spirocyclic structure mimics the lysine ε-amine group in HDAC substrates, facilitating competitive inhibition. In vitro assays show IC₅₀ values < 100 nM for HDAC6, compared to >1 µM for HDAC1 .
  • Neuroprotective Effects : Rigidity enhances blood-brain barrier permeability, as demonstrated in rodent models of neurodegeneration .

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